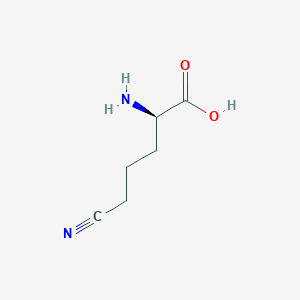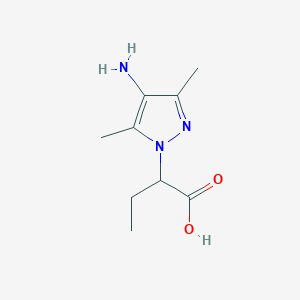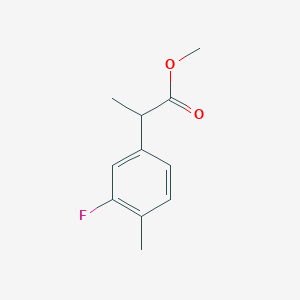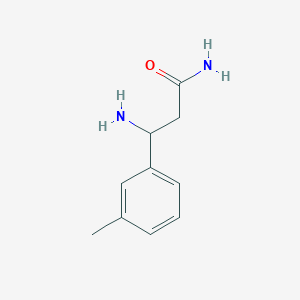
(2R)-2-Amino-5-cyanopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-5-cyanopentanoic acid is an organic compound with the molecular formula C6H10N2O2 It is a derivative of the amino acid lysine, where the ε-amino group is replaced by a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-5-cyanopentanoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of an amine with a cyanoacetate under basic conditions. For example, the reaction of an appropriate amine with methyl cyanoacetate in the presence of a base such as sodium hydride can yield the desired cyanoacetamide intermediate, which can then be hydrolyzed to produce this compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method is the direct cyanoacetylation of amines using ethyl cyanoacetate under solvent-free conditions at elevated temperatures. This method offers the advantage of being environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-5-cyanopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R)-2-Amino-5-cyanopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-5-cyanopentanoic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. The cyano group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-Amino-3-hydroxypropanoic acid: Similar in structure but with a hydroxyl group instead of a cyano group.
(2R)-2-Amino-4-methoxy-4-oxobutanoic acid: Similar in structure but with a methoxy and oxo group instead of a cyano group.
Uniqueness
(2R)-2-Amino-5-cyanopentanoic acid is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The cyano group can participate in a wider range of chemical reactions and can form stronger interactions with biological targets, making it a valuable compound in both synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C6H10N2O2 |
|---|---|
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
(2R)-2-amino-5-cyanopentanoic acid |
InChI |
InChI=1S/C6H10N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-3,8H2,(H,9,10)/t5-/m1/s1 |
Clave InChI |
AAWKBLYYEHJYCW-RXMQYKEDSA-N |
SMILES isomérico |
C(CC#N)C[C@H](C(=O)O)N |
SMILES canónico |
C(CC#N)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B13316457.png)







